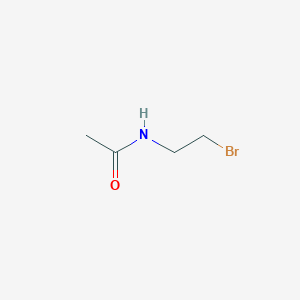
N-(2-bromoethyl)acetamide
Übersicht
Beschreibung
N-(2-bromoethyl)acetamide: is an organic compound with the molecular formula C4H8BrNO . It is a versatile chemical used in various scientific research fields due to its unique properties and reactivity. The compound is characterized by the presence of a bromoethyl group attached to an acetamide moiety, making it a valuable intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
N-(2-bromoethyl)acetamide has diverse applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-bromoethyl)acetamide can be synthesized through the reaction of 2-bromoethanol with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 2-bromoethanol with acetamide using a continuous flow reactor. This method ensures high yield and purity of the product, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-bromoethyl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in N-ethylacetamide .
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include , , and . The reactions are typically carried out in polar aprotic solvents such as (DMSO) or .
Oxidation: Reagents like or are used under acidic conditions.
Major Products Formed:
N-(2-azidoethyl)acetamide: from nucleophilic substitution with sodium azide.
N-(2-thiocyanatoethyl)acetamide: from nucleophilic substitution with potassium thiocyanate.
N-ethylacetamide: from reduction reactions.
Wirkmechanismus
The mechanism of action of N-(2-bromoethyl)acetamide involves the alkylation of nucleophilic sites in target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophiles such as amines, thiols, and hydroxyl groups. This alkylation process can modify the structure and function of biomolecules, making it useful in various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
- N-(2-chloroethyl)acetamide
- N-(2-iodoethyl)acetamide
- N-(2-fluoroethyl)acetamide
Comparison: N-(2-bromoethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a preferred choice in synthetic applications where high reactivity is desired .
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZDFCDZLUWMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate](/img/structure/B3185331.png)

![Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate](/img/structure/B3185337.png)










